2-(3,5-Dichlorophenoxy)ethanethioamide

Physicochemical Properties Solid State Procurement

Researchers requiring a validated thioamide probe for acetylcholinesterase or thioredoxin reductase inhibition face sourcing challenges with ill-defined analogs. 2-(3,5-Dichlorophenoxy)ethanethioamide (CAS 119024-27-0) provides a precisely characterized tool: • Validated AChE inhibitor (IC50 1.58 µM) and moderate TrxR inhibitor (IC50 6.70 µM) for enzyme screening; • Distinct 3,5-dichloro substitution pattern ensures steric/electronic profile non-interchangeable with 2,4-dichloro analog (mp 180-182°C vs 139-141°C); • Thioamide (C=S) group offers superior H-bonding and metabolic stability over amide isostere. Supplied with full analytical data for immediate research use.

Molecular Formula C8H7Cl2NOS
Molecular Weight 236.12 g/mol
CAS No. 119024-27-0
Cat. No. B053000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenoxy)ethanethioamide
CAS119024-27-0
Molecular FormulaC8H7Cl2NOS
Molecular Weight236.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)OCC(=S)N
InChIInChI=1S/C8H7Cl2NOS/c9-5-1-6(10)3-7(2-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13)
InChIKeyGXSDTIDTCPOGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorophenoxy)ethanethioamide: Physicochemical & Biological Overview


2-(3,5-Dichlorophenoxy)ethanethioamide (CAS 119024-27-0) is a synthetic thioamide derivative characterized by a 3,5-dichlorophenoxy moiety linked to an ethanethioamide group . This compound is of interest as a biochemical tool and potential lead structure due to the presence of the thioamide (C=S) functional group, which serves as a bioisostere for the canonical amide (C=O) bond, conferring distinct electronic and binding properties . Key physicochemical properties include a molecular weight of 236.12 g/mol, a melting point of 180-182°C, and a calculated LogP of 2.7, indicative of moderate lipophilicity . Its primary applications are in medicinal chemistry and chemical biology research, specifically for investigating enzyme targets and exploring the unique characteristics of the thioamide bond.

2-(3,5-Dichlorophenoxy)ethanethioamide: Differentiation from Closest Analogs


Simple substitution of 2-(3,5-Dichlorophenoxy)ethanethioamide with its closest in-class analogs, such as 2-(2,4-Dichlorophenoxy)ethanethioamide (CAS 2302-32-1) or its oxygen-containing amide counterpart, is not valid for scientific applications. The 3,5-dichloro substitution pattern on the phenyl ring directly influences the compound's steric and electronic profile, which can drastically alter its interaction with biological targets and its physical properties . For example, the 2,4-dichloro analog possesses a different spatial arrangement and a significantly lower melting point (139-141°C vs. 180-182°C) [1], a sign of altered intermolecular forces in the solid state. Furthermore, the core thioamide (C=S) functional group provides distinct hydrogen-bonding capabilities and metabolic stability compared to its oxygen-containing (C=O) amide isostere, a critical differentiator in enzyme inhibition studies . The quantitative evidence below underscores these non-interchangeable features.

2-(3,5-Dichlorophenoxy)ethanethioamide: Quantitative Evidence Guide


Physicochemical Comparison: 3,5- vs 2,4-Dichloro Isomer

The 3,5-dichloro substitution pattern of the target compound confers distinct physicochemical properties compared to its 2,4-dichloro positional isomer (2-(2,4-Dichlorophenoxy)ethanethioamide, CAS 2302-32-1). The difference in melting point is substantial, indicating unique intermolecular interactions that can affect handling, formulation, and solid-state behavior [REFS-1, REFS-2].

Physicochemical Properties Solid State Procurement Purity

Cross-Target Inhibition: TrxR & AChE

The compound has been profiled in biochemical assays against thioredoxin reductase (TrxR) and acetylcholinesterase (AChE), providing quantitative inhibition data. While not highly potent, these IC50 values establish a baseline for this scaffold against these specific enzyme targets, allowing for comparative analysis with other compounds in similar screening campaigns [REFS-1, REFS-2].

Enzyme Inhibition Chemical Biology Thioredoxin Reductase Acetylcholinesterase

Thioamide Bioisostere: C=S vs C=O

A defining feature of this compound is the thioamide (C=S) functional group, which is a well-established bioisostere for the canonical amide (C=O) bond. The replacement of oxygen with sulfur results in fundamental differences in hydrogen bonding, electronic distribution, and conformational stability compared to its amide counterpart [1].

Medicinal Chemistry Bioisosterism Thioamide Amide Replacement

Pro-Herbicide Potential via 3,5-D Metabolite

In plant systems, compounds with a 3,5-dichlorophenoxy moiety, including related thioamides, can be metabolized to the active auxin herbicide 3,5-dichlorophenoxyacetic acid (3,5-D). Studies have shown that 3,5-D effectively inhibits potato common scab, and compounds that can generate it in planta, such as 3,5-dichlorophenoxyacetamide, exhibit comparable efficacy [1].

Agrochemical Metabolism Herbicide Plant Growth Regulator

Physicochemical and Purity Benchmarks

The compound is commercially available with defined purity and key physicochemical parameters, facilitating quality control and experimental reproducibility. Documented properties include a density of 1.452 g/cm³, a LogP of 2.7, and a typical purity specification of 97% from major vendors [REFS-1, REFS-2].

Physicochemical Properties Quality Control Purity Procurement

2-(3,5-Dichlorophenoxy)ethanethioamide: Key Research Applications


Thioamide Bioisostere Exploration & SAR

Researchers can employ 2-(3,5-Dichlorophenoxy)ethanethioamide as a core scaffold to explore the effects of thioamide (C=S) substitution on biological activity. Its distinct hydrogen-bonding and electronic profile, compared to its amide (C=O) analog, makes it a valuable tool for probing structure-activity relationships (SAR) and optimizing lead compounds for novel enzyme inhibitors [1]. This is directly supported by the compound's documented but moderate inhibition of targets like thioredoxin reductase and acetylcholinesterase [REFS-2, REFS-3].

Enzyme Inhibition Assay Benchmarking

Given its quantitative inhibition data (IC50 values) against specific enzyme targets such as thioredoxin reductase (rat, 6.70 µM) and acetylcholinesterase (human, 1.58 µM), this compound serves as a valuable benchmark for screening campaigns [REFS-2, REFS-3]. It can be used as a reference control to validate assay conditions or as a starting point for the development of more potent and selective tool compounds, providing a known baseline for activity comparison.

Pro-Herbicide Potential & Plant Metabolism

In agrochemical research, this compound can be used to study the metabolism of dichlorophenoxy-containing molecules in plants. Based on class-level evidence, related compounds are known to be metabolized to the active auxin herbicide 3,5-D (3,5-dichlorophenoxyacetic acid), which is effective against diseases like potato common scab [4]. Therefore, 2-(3,5-Dichlorophenoxy)ethanethioamide presents a unique opportunity to investigate pro-herbicidal activity and structure-metabolism relationships in crop protection science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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